Cph Phosphotransferase Susceptibility: IA vs. IB
The capreomycin phosphotransferase (Cph) enzyme, a key self-resistance determinant in the producing organism and a potential marker in clinical isolates, exclusively inactivates the IA and IIA components of the capreomycin complex, while IB and IIB are not substrates. This was demonstrated via radiochemical phosphotransfer assays using purified Cph against individual purified capreomycin components [1][2]. Selecting Capreomycin IA as a research standard is therefore mandatory for studies investigating Cph-mediated resistance mechanisms, as Capreomycin IB would generate false-negative results.
| Evidence Dimension | Phosphate transfer by Cph enzyme (enzymatic inactivation susceptibility) |
|---|---|
| Target Compound Data | Capreomycin IA: Substrate (inactivated) |
| Comparator Or Baseline | Capreomycin IB: Not a substrate; Capreomycin IIB: Not a substrate |
| Quantified Difference | Qualitative (substrate vs. non-substrate); IA and IIA are exclusively phosphorylated, IB and IIB show no detectable phosphorylation |
| Conditions | Purified Cph enzyme, radiochemical assay with [γ-32P]ATP, individual purified component substrates from *Streptomyces capreolus* |
Why This Matters
Investigators studying phosphorylation-driven capreomycin resistance must use the IA component for positive-control validation, as the IB component is inherently insensitive to this clinically relevant inactivation mechanism.
- [1] Gough JA, et al. Analysis of two capreomycin-resistance determinants from *Streptomyces capreolus* and characterization of the action of their products. Gene. 1995;167(1-2):121-126. doi:10.1016/0378-1119(95)00702-4 View Source
- [2] Robbins L, et al. Heterologous production of the D-cycloserine intermediate reveals the late-stage biosynthetic logic of capreomycin. Commun Biol. 2023;6:339. doi:10.1038/s42003-023-04710-4 View Source
